molecular formula C13H23NO5 B11720139 Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Cat. No.: B11720139
M. Wt: 273.33 g/mol
InChI Key: KOCROYYUTBXILU-UHFFFAOYSA-N
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Description

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol. It is a useful research chemical often employed in various scientific studies and industrial applications.

Preparation Methods

The synthesis of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the reaction of 2,2-dimethyloxazolidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can yield different oxazolidine compounds.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate can be compared with similar compounds such as:

  • ®-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
  • 3-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity .

Biological Activity

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate, a chiral compound with the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol, exhibits significant biological activity primarily due to its unique oxazolidine ring structure. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is instrumental in organic synthesis for protecting amine functionalities. The presence of dimethyl substitutions at the 2-position of the oxazolidine ring enhances its stereochemical properties and biological interactions .

This compound is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its oxazolidine structure may facilitate binding affinities that are crucial for therapeutic efficacy. Preliminary studies indicate that it can undergo various chemical transformations, making it a versatile intermediate in medicinal chemistry .

Binding Affinity Studies

Research has focused on the binding affinities of this compound with specific receptors. For instance, interaction studies suggest potential binding to glutamate receptors, which are critical in neurological signaling . This compound's ability to modulate receptor activity could lead to applications in treating neurological disorders.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (how the body processes the drug) and pharmacodynamics (the effects of the drug on the body) is essential for evaluating its therapeutic potential. Initial investigations indicate that this compound may exhibit favorable pharmacokinetic profiles due to its structural characteristics . However, comprehensive studies are necessary to confirm these findings.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to the specific combination of functional groups in this compound. The following table summarizes some related compounds:

Compound NameCAS NumberSimilarity Index
(S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid139009-66-80.93
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate95715-86-90.92
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate95715-87-01.00
(S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine108149-60-60.92

The uniqueness of this compound lies in its specific stereochemistry and functional groups that may impart distinct biological activities compared to these similar compounds .

Case Study: Interaction with Glutamate Receptors

A study conducted on various analogs of Ethyl 3-Boc-2,2-dimethyloxazolidine demonstrated varying potencies at different glutamate receptor subtypes. For example:

CompoundGluN1/GluN2A PotencyGluN1/GluN2B Potency
Ethyl Compound A83%94%
Ethyl Compound B67%105%

This variability indicates that modifications to the ethyl compound can significantly influence receptor interaction and efficacy .

Research Findings on HIV Protease Inhibition

Another relevant study explored derivatives similar to Ethyl 3-Boc compounds as inhibitors of HIV protease. These derivatives exhibited potent enzyme inhibitory activity against multidrug-resistant HIV variants, suggesting potential applications in antiviral therapies .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

3-O-tert-butyl 4-O-ethyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3

InChI Key

KOCROYYUTBXILU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

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